molecular formula C15H21NO3 B12920708 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate CAS No. 64623-36-5

3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate

Cat. No.: B12920708
CAS No.: 64623-36-5
M. Wt: 263.33 g/mol
InChI Key: UTMPJCHLKKSULO-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate typically involves the esterification of 3-(3-methoxyphenyl)-1-methylpyrrolidine with propanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 3-(3-Hydroxyphenyl)-1-methylpyrrolidin-3-yl propanoate.

    Reduction: 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various receptors and enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propanoic acid: Similar structure but lacks the pyrrolidine ring.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Contains a hydroxyl group instead of a methoxy group.

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring instead of a pyrrolidine ring.

Uniqueness

3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl propanoate is unique due to the presence of the pyrrolidine ring, which can enhance its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

CAS No.

64623-36-5

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl] propanoate

InChI

InChI=1S/C15H21NO3/c1-4-14(17)19-15(8-9-16(2)11-15)12-6-5-7-13(10-12)18-3/h5-7,10H,4,8-9,11H2,1-3H3

InChI Key

UTMPJCHLKKSULO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1)C)C2=CC(=CC=C2)OC

Origin of Product

United States

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